molecular formula C10H13ClO2 B8029638 4-Chloro-1-methoxy-2-propoxybenzene CAS No. 1881331-26-5

4-Chloro-1-methoxy-2-propoxybenzene

Cat. No.: B8029638
CAS No.: 1881331-26-5
M. Wt: 200.66 g/mol
InChI Key: DNHPFNNEHBFTCW-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-propoxybenzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups: a chlorine atom at the para-position (C4), a methoxy group (-OCH₃) at the ortho-position (C1), and a propoxy group (-OCH₂CH₂CH₃) at the meta-position (C2).

Properties

IUPAC Name

4-chloro-1-methoxy-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHPFNNEHBFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283644
Record name Benzene, 4-chloro-1-methoxy-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881331-26-5
Record name Benzene, 4-chloro-1-methoxy-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881331-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-1-methoxy-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methoxy-2-propoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorophenol, which is commercially available.

    Methoxylation: The 4-chlorophenol undergoes a methoxylation reaction where it is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide to form 4-chloro-1-methoxybenzene.

    Propoxylation: The next step involves the propoxylation of 4-chloro-1-methoxybenzene. This is achieved by reacting it with propyl bromide in the presence of a strong base like potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methoxy-2-propoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 4-chloro-1-methoxy-2-propoxybenzoic acid.

    Reduction: Formation of 4-chloro-1-methoxy-2-propoxycyclohexane.

Scientific Research Applications

4-Chloro-1-methoxy-2-propoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific properties such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-propoxybenzene depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific derivative or compound synthesized from it.

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds exhibit structural similarities to 4-Chloro-1-methoxy-2-propoxybenzene, differing primarily in substituent type, position, or molecular complexity:

4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5)
  • Substituents : Bromine (C4), chlorine (C2), methoxy (C1).
  • Key Differences : Replacing the propoxy group with bromine introduces a heavier, electron-withdrawing substituent. This reduces electron density at the aromatic ring compared to the target compound, altering reactivity in electrophilic substitution reactions. Bromine’s electronegativity may also increase thermal stability but reduce solubility in polar solvents .
2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene (CAS 146949-20-4)
  • Substituents : Two chlorine atoms, two methoxy groups, and a biphenyl backbone.
  • Key Differences: The biphenyl structure and additional substituents create significant steric hindrance and higher molecular weight. This reduces solubility in non-polar solvents and may slow reaction kinetics due to restricted access to reactive sites .
Other Analogues (e.g., CAS 183802-98-4, 2040-88-2)
  • These compounds vary in substituent combinations (e.g., chloro, methoxy, or alkyl chains at different positions), highlighting how minor positional changes drastically alter electronic effects and steric profiles .

Physicochemical Properties (Inferred Trends)

Property This compound 4-Bromo-2-chloro-1-methoxybenzene CAS 146949-20-4
Molecular Weight Moderate (due to -OPr) Higher (Br atom) Highest (biphenyl core)
Solubility Moderate in organic solvents Lower (Br reduces polarity) Very low (steric hindrance)
Reactivity Electron-rich (OCH₃, -OPr donors) Electron-deficient (Br, Cl withdrawers) Low (steric inhibition)
Thermal Stability Moderate High (Br enhances stability) Variable

Research Findings

  • Electronic Effects : Methoxy and propoxy groups in the target compound enhance electron density, favoring electrophilic substitution at the para and ortho positions. In contrast, bromine in CAS 3964-56-5 directs reactions to less electron-deficient sites .
  • Applications : The target compound’s balance of lipophilicity (-OPr) and polarity (-OCH₃) makes it a candidate for drug intermediates, whereas brominated analogues may serve in materials science due to their stability .

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